molecular formula C15H23N3O2 B2853436 N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide CAS No. 886900-52-3

N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide

Cat. No. B2853436
CAS RN: 886900-52-3
M. Wt: 277.368
InChI Key: WBKWDUUFPHDWPH-UHFFFAOYSA-N
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Description

“N-[3-(dimethylamino)propyl]-N’-(2,5-dimethylphenyl)oxamide” is a compound that contains an oxamide group (a type of amide), a dimethylamino group, and a dimethylphenyl group . The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the oxamide group could potentially result in hydrogen bonding, which could influence the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions that “N-[3-(dimethylamino)propyl]-N’-(2,5-dimethylphenyl)oxamide” could undergo would likely be influenced by its functional groups. For example, the amide group could potentially undergo hydrolysis, while the dimethylamino group could participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(dimethylamino)propyl]-N’-(2,5-dimethylphenyl)oxamide” would be influenced by its functional groups. For example, the presence of the amide group could potentially make the compound polar, which would influence its solubility in different solvents .

Scientific Research Applications

Synthesis of Heterocycles

N,N-Dialkyl amides, such as the compound , are versatile synthons for the synthesis of heterocycles . They can act as electrophiles or nucleophiles and serve as sources of several key intermediates. Their reactivity allows for the development of novel reactions to generate heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

Acyclic Systems Functionalization

The flexibility of N,N-dialkyl amides also extends to the functionalization of acyclic systems . They can be used to introduce various functional groups, such as amino, formyl, methylene, and cyano groups, into acyclic carbon chains. This is particularly useful in creating complex organic molecules for material science and drug development.

Ligand for Metallic Compounds

Due to the presence of the dimethylamino group, this compound can act as an effective ligand for metallic compounds . It can stabilize metal ions in a desired oxidation state, which is beneficial in catalysis and the synthesis of metal-organic frameworks (MOFs).

Radical Polymerization and Cross-linking

Compounds like N-[3-(dimethylamino)propyl]methacrylamide, which share structural similarities with the compound , are known for their reactivity in radical polymerization and cross-linking reactions . This application is significant in the production of polymers with specific properties, such as pH responsiveness and hydrophilicity.

pH-Responsive Materials

The methylamino group (-N(CH₃)₂) in the structure provides pH responsiveness to the resulting polymers . This characteristic is highly sought after in the development of smart materials that can change their properties in response to environmental pH changes, with applications in drug delivery systems and sensors.

Hydrophilic Coatings

The inherent hydrophilicity due to the dimethylamino group makes this compound suitable for creating hydrophilic coatings . These coatings are valuable in medical devices, where they can improve biocompatibility and reduce friction.

Organic Synthesis Reagent

As a multipurpose reagent in synthetic organic chemistry, N,N-dialkyl amides are used for amination, formylation, and as a single carbon source in various organic transformations . This broadens the scope of synthetic methodologies available to chemists.

Chemical Structure Analysis

The detailed chemical structure of N,N-dialkyl amides allows for extensive analysis using techniques like IR spectroscopy and mass spectrometry . This is crucial in the identification and characterization of novel compounds in research.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11-6-7-12(2)13(10-11)17-15(20)14(19)16-8-5-9-18(3)4/h6-7,10H,5,8-9H2,1-4H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKWDUUFPHDWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide

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